An In-depth Technical Guide to 2-Hydroxy-5-nitropyridine: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-Hydroxy-5-nitropyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Hydroxy-5-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.
Chemical Structure and Properties
2-Hydroxy-5-nitropyridine is an aromatic heterocyclic organic compound with the chemical formula C₅H₄N₂O₃. Its structure consists of a pyridine (B92270) ring substituted with a hydroxyl group at position 2 and a nitro group at position 5.[1] The presence of both an electron-donating hydroxyl group and an electron-withdrawing nitro group on the aromatic ring gives the molecule its characteristic polarity and reactivity.[1]
An important characteristic of 2-Hydroxy-5-nitropyridine is its existence in a tautomeric equilibrium with its keto form, 5-nitro-2(1H)-pyridone. In the solid state, the compound predominantly exists in the pyridone form.
Table 1: General and Physical Properties of 2-Hydroxy-5-nitropyridine
| Property | Value | Reference |
| Chemical Formula | C₅H₄N₂O₃ | [1] |
| Molecular Weight | 140.10 g/mol | |
| CAS Number | 5418-51-9 | [1] |
| Appearance | Light yellow to beige crystalline powder | [1] |
| Melting Point | 188-191 °C | |
| Solubility | Soluble in hot water and alkali liquors; Insoluble in most common organic solvents. | |
| Odor | Odorless | [1] |
Table 2: Spectroscopic Data of 2-Hydroxy-5-nitropyridine
| Spectrum | Data | Reference |
| ¹H NMR (DMSO-d₆) | δ 6.41-6.43 (d, 1H), δ 8.10-8.14 (q, 1H), δ 8.65 (d, 1H), δ 12.63 (s, 1H) | |
| ¹³C NMR | Specific peak data not available in the provided search results. | |
| Infrared (IR) | Specific peak data not available in the provided search results. The NIST WebBook indicates the availability of the IR spectrum.[2][3] | |
| UV-Vis | Specific peak data not available in the provided search results. |
Synthesis of 2-Hydroxy-5-nitropyridine
2-Hydroxy-5-nitropyridine is primarily synthesized through three main routes, each with distinct advantages and considerations.
Synthesis Workflow
Experimental Protocols
This method involves the nitration of 2-aminopyridine followed by diazotization and hydrolysis in a one-pot procedure.
Materials:
-
2-Aminopyridine
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Sodium Nitrite (B80452)
-
Ammonia (B1221849) water
-
Ice
Procedure:
-
Add 2-aminopyridine in batches to concentrated sulfuric acid in a reaction vessel, maintaining the temperature between 10-20 °C.
-
Add concentrated nitric acid, then heat the mixture to 40-50 °C and stir.
-
After the nitration is complete, quench the reaction by adding the mixture to ice water, keeping the temperature between 0-10 °C.
-
Slowly add an aqueous solution of sodium nitrite to perform the diazotization reaction.
-
Adjust the acid concentration by adding an appropriate amount of ammonia water.
-
Filter the resulting solution and dry the filter cake to obtain 2-Hydroxy-5-nitropyridine.
This protocol involves the hydrolysis of 2-amino-5-nitropyridine.[4]
Materials:
-
2-Amino-5-nitropyridine (500 g, 3.6 mol)
-
10% Sodium Hydroxide (B78521) solution (2000 ml)
-
Hydrochloric Acid
-
Water
Procedure:
-
Reflux a mixture of 500 g (3.6 mol) of 2-amino-5-nitropyridine in 2000 ml of 10% sodium hydroxide at approximately 102 °C for 10 hours.[4]
-
Cool the mixture and filter it.[4]
-
Dissolve the filter cake in water and neutralize it with hydrochloric acid.[4]
-
Filter the resulting product and dry it to yield 2-Hydroxy-5-nitropyridine (301.7 g, 60% yield) as a white powdery solid with a melting point of 188°-190° C.[4]
This method provides a high-yield synthesis route that avoids harsh nitrating conditions.
Materials:
-
Nitromethane (6.5 g, 0.11 mol)
-
Ethyl 2-bromoacrylate (18.0 g, 0.1 mol)
-
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 g)
-
Triethyl orthoformate (30.0 g, 0.20 mol)
-
Zinc chloride (2.0 g)
-
10% Ammonia solution (40.0 g)
-
Ethanol (20 g)
-
Ammonium (B1175870) chloride (5.0 g)
-
Activated carbon
Procedure:
-
In a 250 ml four-neck flask equipped with a stirrer, thermometer, and reflux condenser, react 6.5 g (0.11 mol) of nitromethane, 18.0 g (0.1 mol) of ethyl 2-bromoacrylate, and 0.5 g of DBU at 40-45 °C for 6 hours.
-
Add 30.0 g (0.20 mol) of triethyl orthoformate and 2.0 g of zinc chloride, and continue stirring at 90-95 °C for 6 hours.
-
Cool the mixture to 50 °C and add 40.0 g of 10% ammonia solution, 20 g of ethanol, and 5.0 g of ammonium chloride. Stir at 50-55 °C for 4 hours.
-
Cool the reaction to 20 °C and filter.
-
Recrystallize the filter cake from 30 g of isopropanol with 0.5 g of activated carbon to obtain 12.7 g (90.6% yield) of yellow, needle-shaped solid 2-Hydroxy-5-nitropyridine with a liquid phase purity of 99.9%.
Purification
Recrystallization is the primary method for purifying 2-Hydroxy-5-nitropyridine. A common procedure involves dissolving the crude product in a minimal amount of hot solvent, such as isopropanol or a water-alcohol mixture, followed by the addition of activated carbon for decolorization. The hot solution is then filtered to remove insoluble impurities and the activated carbon. The filtrate is allowed to cool slowly, leading to the formation of pure crystals, which are then collected by filtration and dried.
Applications in Drug Development and Research
2-Hydroxy-5-nitropyridine serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1] Its primary application is as an intermediate in the production of pharmaceuticals and agrochemicals.[1]
In the pharmaceutical industry, it is utilized in the development of:
In the agrochemical sector, it is a precursor for:
-
Herbicides [1]
-
Pesticides
The reactivity of the hydroxyl and nitro groups, along with the pyridine ring, allows for a wide range of chemical modifications, making it a versatile starting material for creating complex heterocyclic compounds with potential therapeutic or agricultural applications.[1]
Role in Signaling Pathways
Current scientific literature does not indicate a direct role for 2-Hydroxy-5-nitropyridine in modulating specific signaling pathways. Its biological relevance stems from its function as a synthetic intermediate. The final, more complex molecules synthesized from this precursor are the ones that may interact with biological targets and signaling cascades. Therefore, the mechanism of action is dependent on the specific derivative being synthesized.[1]
Safety and Handling
2-Hydroxy-5-nitropyridine is classified as an irritant.
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard Statements | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
It is recommended to handle 2-Hydroxy-5-nitropyridine in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The compound should be stored in a tightly sealed container in a cool, dry place.
